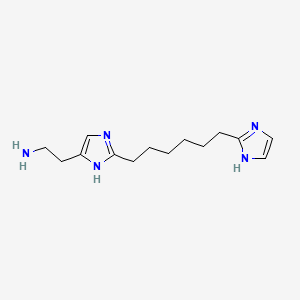
2-(2-(6-(1H-Imidazol-2-yl)hexyl)-1H-imidazol-5-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(6-(1H-Imidazol-2-yl)hexyl)-1H-imidazol-5-yl)ethanamine is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(6-(1H-Imidazol-2-yl)hexyl)-1H-imidazol-5-yl)ethanamine typically involves the reaction of 1H-imidazole-2-carbaldehyde with a suitable alkylating agent to introduce the hexyl chain. This is followed by further functionalization to introduce the ethanamine group. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol, with the use of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(6-(1H-Imidazol-2-yl)hexyl)-1H-imidazol-5-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could result in the formation of reduced imidazole derivatives.
Applications De Recherche Scientifique
2-(2-(6-(1H-Imidazol-2-yl)hexyl)-1H-imidazol-5-yl)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an antifungal or antibacterial agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(2-(6-(1H-Imidazol-2-yl)hexyl)-1H-imidazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Imidazol-2-yl)ethanamine: A simpler imidazole derivative with similar biological activity.
2-(1-Methyl-1H-imidazol-2-yl)ethanol:
Propriétés
Numéro CAS |
98890-43-8 |
|---|---|
Formule moléculaire |
C14H23N5 |
Poids moléculaire |
261.37 g/mol |
Nom IUPAC |
2-[2-[6-(1H-imidazol-2-yl)hexyl]-1H-imidazol-5-yl]ethanamine |
InChI |
InChI=1S/C14H23N5/c15-8-7-12-11-18-14(19-12)6-4-2-1-3-5-13-16-9-10-17-13/h9-11H,1-8,15H2,(H,16,17)(H,18,19) |
Clé InChI |
HLEDSVQFNUXNIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N1)CCCCCCC2=NC=C(N2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


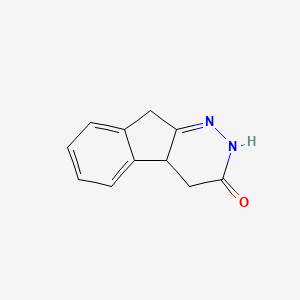
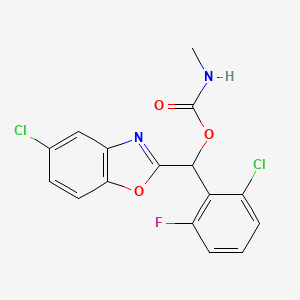
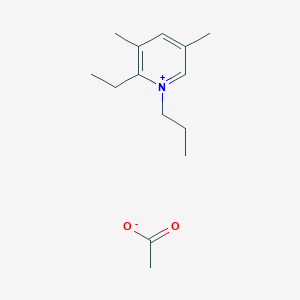
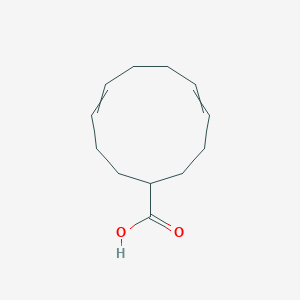
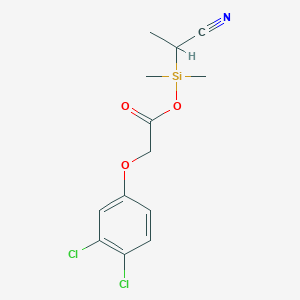
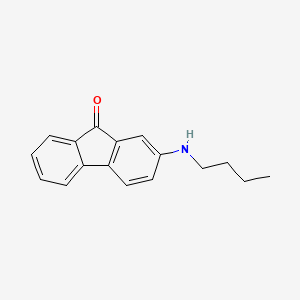



![3-[(2-Chlorophenyl)methyl]-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14340228.png)
![2,2'-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14340230.png)


![2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene](/img/structure/B14340243.png)
